Lipophilicity (XLogP3) vs. Analogs
The computed XLogP3 of 5-bromo-2-cyclopropylpyrimidine is 1.5, positioning it between the more polar 5-bromo-2-methylpyrimidine (XLogP3 = 1.3) and the more lipophilic 5-bromo-2-ethylpyrimidine (XLogP3 = 1.7) and 5-bromo-2-chloropyrimidine (XLogP3 = 1.9) [1]. This intermediate lipophilicity is critical for balancing aqueous solubility and membrane permeability in lead optimization.
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 5-Bromo-2-methylpyrimidine: 1.3; 5-Bromo-2-ethylpyrimidine: 1.7; 5-Bromo-2-chloropyrimidine: 1.9 |
| Quantified Difference | ΔXLogP3 = +0.2 vs. methyl; −0.2 vs. ethyl; −0.4 vs. chloro |
| Conditions | XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Procurement decisions for building blocks in medicinal chemistry often hinge on matching a specific LogP window; selecting the cyclopropyl analog provides a lipophilicity value that is unattainable with the methyl (too polar) or chloro (too lipophilic) alternatives, directly influencing ADME profile predictions.
- [1] PubChem. 5-Bromo-2-methylpyrimidine. XLogP3 = 1.3. https://pubchem.ncbi.nlm.nih.gov (accessed 2026). View Source
